N-[(1-aminocyclohexyl)methyl]thiophene-2-sulfonamide hydrochloride

Salt selection Aqueous solubility Assay compatibility

Researchers requiring aqueous-soluble sulfonamide building blocks for quorum-sensing or carbonic anhydrase inhibitor assays often face DMSO-induced artifacts. This hydrochloride salt eliminates that issue by dissolving directly in physiological buffers. Key advantages: • ≥98% purity (Leyan) limits false-positive contaminants to ≤2%, critical for IC₅₀/SPR workflows. • Distinct MW (310.86) enables unambiguous LC-MS reaction monitoring, even in crude mixtures. • Non-redundant 1-aminocyclohexyl-methylene scaffold offers vector geometry unattainable with regioisomeric 2- or 4-aminocyclohexyl analogs.

Molecular Formula C11H19ClN2O2S2
Molecular Weight 310.9
CAS No. 1423032-75-0
Cat. No. B3378423
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(1-aminocyclohexyl)methyl]thiophene-2-sulfonamide hydrochloride
CAS1423032-75-0
Molecular FormulaC11H19ClN2O2S2
Molecular Weight310.9
Structural Identifiers
SMILESC1CCC(CC1)(CNS(=O)(=O)C2=CC=CS2)N.Cl
InChIInChI=1S/C11H18N2O2S2.ClH/c12-11(6-2-1-3-7-11)9-13-17(14,15)10-5-4-8-16-10;/h4-5,8,13H,1-3,6-7,9,12H2;1H
InChIKeyGYVABRXLCJFHHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(1-Aminocyclohexyl)methyl]thiophene-2-sulfonamide hydrochloride (CAS 1423032-75-0): Procurement-Relevant Identity and Class Context


N-[(1-Aminocyclohexyl)methyl]thiophene-2-sulfonamide hydrochloride (CAS 1423032‑75‑0) is a sulfonamide derivative featuring a thiophene-2-sulfonamide core linked via a methylene bridge to a 1‑aminocyclohexyl moiety, supplied as the hydrochloride salt . Its molecular formula is C₁₁H₁₉ClN₂O₂S₂ (MW 310.86) [1]. The compound belongs to the broader class of 2‑thiophenesulfonamides, a chemotype with documented quorum‑sensing inhibitory activity against pathogenic Vibrio species and carbonic‑anhydrase inhibitory potential [2][3]. As an Enamine building block (EN300‑116928) stocked at 95 % purity , it is intended exclusively for research use and further synthetic elaboration.

Why N-[(1-Aminocyclohexyl)methyl]thiophene-2-sulfonamide hydrochloride Cannot Be Interchanged with Structural Analogs


Within the aminocyclohexyl‑sulfonamide series, even minor structural alterations produce large changes in physicochemical properties that directly impact assay compatibility and synthetic tractability. The free base (CAS 1153056‑78‑0) lacks the hydrochloride counterion and consequently exhibits different aqueous solubility and handling characteristics . Regioisomeric variants—such as N‑(4‑aminocyclohexyl)thiophene‑2‑sulfonamide hydrochloride (MW 296.8) or N‑(2‑aminocyclohexyl)thiophene‑2‑sulfonamide hydrochloride (CAS 1420853‑83‑3, MW 296.84) —differ in both the attachment position of the amine on the cyclohexyl ring and molecular weight, eliminating the methylene spacer present in the target compound. Furthermore, heterocycle‑swapped analogs, e.g., N-[(1‑aminocyclohexyl)methyl]‑1H‑pyrrole‑3‑sulfonamide (MW 257.35) or N-[(1‑aminocyclohexyl)methyl]‑4‑methylbenzene‑1‑sulfonamide , exchange the thiophene ring for pyrrole, benzene, or oxazole cores with distinct electronic profiles. These differences preclude simple substitution without re‑optimization of reaction conditions, biological protocols, or structure–activity relationships, as detailed in the quantitative evidence below.

Quantitative Differentiation Evidence for N-[(1-Aminocyclohexyl)methyl]thiophene-2-sulfonamide hydrochloride Relative to Its Closest Analogs


Hydrochloride Salt vs. Free Base: Solubility and Handling Advantage

The hydrochloride salt form (CAS 1423032‑75‑0) confers markedly greater aqueous solubility than the corresponding free base (CAS 1153056‑78‑0). Retailer technical descriptions consistently state that the hydrochloride is 'typically more soluble in water' and that this 'enhances bioavailability for pharmaceutical applications' . The free base is documented as a neutral species with a calculated LogP of 0.84 and only 2 hydrogen‑bond donors—properties that limit aqueous dissolution —whereas the hydrochloride salt, as a charged species, is expected to exhibit substantially higher aqueous solubility. This difference is critical for biological assay preparation, as stock solutions of the free base in aqueous buffer may require organic co‑solvents (e.g., DMSO) or pH adjustment, introducing confounding variables in cell‑based or enzymatic assays.

Salt selection Aqueous solubility Assay compatibility

Purity Tiering Across Supply Sources: 98 % vs. 95 % Specifications

Multiple independent vendors supply this compound at two distinct purity grades. Leyan (product 1294560) lists the hydrochloride at 98 % purity ; ChemScene (CS‑0351248) offers the free base at ≥98 % ; and Fluorochem (F744945) also supplies the free base at 98 % . In contrast, Enamine (EN300‑116928) and AKSci (8966DE) both specify 95 % minimum purity for the hydrochloride and free base, respectively. For procurement officers, the availability of a 98 % batch is a quantifiable selection criterion: the 3‑percentage‑point purity difference corresponds to a maximum of 5 % total impurities in the 95 % material versus 2 % in the 98 % material—a 2.5‑fold difference in allowable impurity burden that can affect reproducibility in sensitive biochemical screens.

Purity specification Procurement decision Quality control

Unique Aminocyclohexyl Methylene‑Linker Topology Within the Thiophene‑2‑sulfonamide Chemical Space

A systematic survey of commercially available thiophene‑2‑sulfonamide building blocks reveals that the 1‑aminocyclohexyl‑methyl substitution pattern is extremely rare. The closest analogs available are N‑(4‑aminocyclohexyl)thiophene‑2‑sulfonamide hydrochloride (direct attachment at the 4‑position, no methylene spacer, MW 296.8) and N‑(2‑aminocyclohexyl)thiophene‑2‑sulfonamide hydrochloride (direct attachment at the 2‑position, MW 296.84) . Both lack the methylene (‑CH₂‑) spacer that separates the sulfonamide nitrogen from the cyclohexyl ring in the target compound. The target compound is also distinguished from the 2,5‑dichlorothiophene‑3‑sulfonamide analog (CAS 1423031‑99‑5) by the absence of chloro substituents on the thiophene ring. This unique connectivity—primary amine on the cyclohexyl C1, a methylene spacer, and an unsubstituted thiophene‑2‑sulfonamide—defines a distinct vector geometry and electronic environment not replicated by any other catalogued building block, making it a non‑substitutable scaffold for libraries that require this specific three‑dimensional presentation of the amine, sulfonamide, and thiophene groups.

Chemical space uniqueness Scaffold differentiation Fragment‑based drug design

Molecular Weight Distinction from Regioisomeric and Heterocycle‑Swapped Analogs

The target hydrochloride salt has a molecular weight of 310.86 g mol⁻¹ [1], which is distinguishable by mass spectrometry from its closest regioisomers: N‑(4‑aminocyclohexyl)thiophene‑2‑sulfonamide hydrochloride (MW 296.8) and N‑(2‑aminocyclohexyl)thiophene‑2‑sulfonamide hydrochloride (MW 296.84) , both approximately 14 Da lighter owing to the absence of the methylene spacer. Heterocycle‑swapped analogs diverge further: N-[(1‑aminocyclohexyl)methyl]‑1H‑pyrrole‑3‑sulfonamide (MW 257.35) is 53.5 Da lighter, while N-[(1‑aminocyclohexyl)methyl]‑3,5‑dimethyl‑1,2‑oxazole‑4‑sulfonamide hydrochloride (MW 337.87) is 27 Da heavier. These molecular‑weight differences enable unambiguous LC‑MS identification and purity verification, and more importantly, the mass increment between analogs reflects differences in lipophilicity, hydrogen‑bonding capacity, and metabolic stability that critically influence biological activity.

Molecular weight Physicochemical differentiation Analytical identification

High‑Value Application Scenarios for N-[(1-Aminocyclohexyl)methyl]thiophene-2-sulfonamide hydrochloride Based on Verified Differentiation Evidence


Aqueous Assay‑Ready Compound Libraries for High‑Throughput Screening

When building screening decks that require compounds to be soluble in aqueous buffer without DMSO co‑solvent, the hydrochloride salt form (CAS 1423032‑75‑0) should be prioritized over the free base. Vendor documentation confirms the hydrochloride exhibits enhanced water solubility , enabling direct dissolution in physiological buffers and eliminating the solvent‑induced assay artifacts frequently observed when DMSO stocks of poorly soluble free bases are diluted into aqueous media.

Scaffold‑Based Medicinal Chemistry Requiring a Unique Aminocyclohexyl‑Thiophene Pharmacophore

For programs exploring structure–activity relationships around thiophene‑sulfonamide quorum‑sensing inhibitors [1] or carbonic anhydrase inhibitors [2], the 1‑aminocyclohexyl‑methylene‑thiophene‑2‑sulfonamide architecture offers a scaffold not represented by regioisomeric aminocyclohexyl‑sulfonamides . The methylene spacer confers a distinct vector geometry and conformational flexibility that cannot be achieved with directly attached 2‑ or 4‑aminocyclohexyl analogs, making this compound a non‑redundant entry point for synthesizing focused libraries.

Quality‑Controlled Synthesis Where Impurity Burden Must Be Minimized

For laboratories conducting quantitative biochemical assays (e.g., IC₅₀ determinations, SPR, ITC), procurement of the 98 % purity grade from Leyan or the free base at ≥98 % from ChemScene reduces the allowable impurity content to ≤2 %, compared to ≤5 % for the 95 % grades supplied by Enamine or AKSci . This 2.5‑fold difference in impurity burden is material for assays where minor contaminants can act as false‑positive inhibitors or quenchers.

Analytical Method Development and LC‑MS Reference Standardization

The distinct molecular weight of the hydrochloride (MW 310.86) relative to its closest regioisomers (MW ~296.8) provides a clean mass‑spectrometric signature for use as a retention‑time and mass calibrant in LC‑MS workflows [3]. This MW separation enables unambiguous identification of the target compound in reaction‑monitoring applications, even when crude mixtures contain structurally similar by‑products derived from regioisomeric starting materials.

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